ELND006

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ELND006は、アルツハイマー病の治療薬として研究されていた新規のガンマセクレターゼ阻害剤です。ガンマセクレターゼは、アルツハイマー病の病因に関与するアミロイドβペプチドの生成において重要な役割を果たす酵素複合体です。 This compoundは、ガンマセクレターゼを選択的に阻害するように設計されており、アミロイドβペプチドの生成を抑制しながら、酵素の他の必須機能は維持されます .

2. 製法

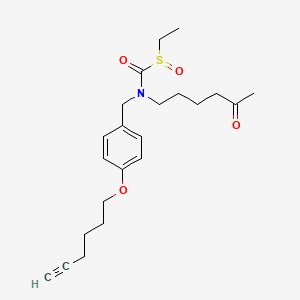

合成経路および反応条件: this compoundは、ガンマセクレターゼ阻害剤の足場形成を含む一連の化学反応によって合成されます。合成戦略は、所望の選択性と効力を達成するために、多様性とキラリティを重視しています。 この化合物は、平均粒子サイズが200ナノメートル未満のナノ懸濁液として製剤化され、その溶解性とバイオアベイラビリティが向上しています .

工業生産方法: this compoundの工業生産には、経口バイオアベイラビリティを高めるためのナノ懸濁液製剤の開発が含まれます。この製剤は、粒子サイズと結晶性において1年以上安定しています。 ナノ懸濁液は、結晶化を防ぎ、ALZET浸透圧ポンプなどの送達システムとの適合性を確保する親水性、非水性溶媒を使用して調製されます .

準備方法

Synthetic Routes and Reaction Conditions: ELND006 is synthesized through a series of chemical reactions that involve the formation of a gamma secretase inhibitor scaffold. The synthetic strategy emphasizes diversity and chirality to achieve the desired selectivity and potency. The compound is formulated as a nanosuspension with a mean particle size of less than 200 nanometers, which improves its solubility and bioavailability .

Industrial Production Methods: The industrial production of this compound involves the development of a nanosuspension formulation to enhance its oral bioavailability. This formulation is stable in particle size and crystallinity for over one year. The nanosuspension is prepared using hydrophilic, non-aqueous solvents that prevent crystallization and ensure compatibility with delivery systems such as ALZET osmotic pumps .

化学反応の分析

反応の種類: ELND006は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は、還元されて還元誘導体を形成することができます。

置換: this compoundは、特定の官能基が他の基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、通常、ハロゲンや求核剤などの試薬が制御された条件下で使用されます。

主要な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究の応用

化学: this compoundは、ガンマセクレターゼ阻害とそのアミロイドβ生成への影響を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、ガンマセクレターゼの細胞プロセスにおける役割とそのアミロイド前駆体タンパク質処理への影響を調査するために使用されます。

医学: this compoundは、脳内のアミロイドβレベルを低下させる能力のために、アルツハイマー病の治療薬として探索されました。

産業: This compoundのナノ懸濁液製剤は、薬物送達システムに適用されており、溶解性の低い化合物のバイオアベイラビリティを向上させています

科学的研究の応用

Chemistry: ELND006 serves as a model compound for studying gamma secretase inhibition and its effects on amyloid-beta production.

Biology: The compound is used to investigate the role of gamma secretase in cellular processes and its impact on amyloid precursor protein processing.

Medicine: this compound was explored as a therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta levels in the brain.

Industry: The nanosuspension formulation of this compound has applications in drug delivery systems, improving the bioavailability of poorly soluble compounds

作用機序

ELND006は、アミロイド前駆体タンパク質の切断に関与する酵素複合体であるガンマセクレターゼを選択的に阻害することによって、その効果を発揮します。ガンマセクレターゼを阻害することにより、this compoundは、脳内のアミロイド斑の形成に寄与すると考えられているアミロイドβペプチドの生成を抑制します。 この選択的阻害は、ノッチシグナル伝達など、ガンマセクレターゼの他の必須機能を維持し、潜在的な副作用を最小限に抑えます .

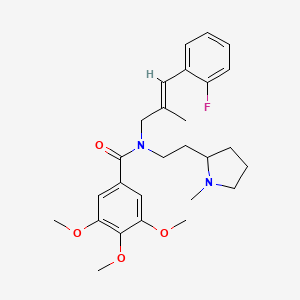

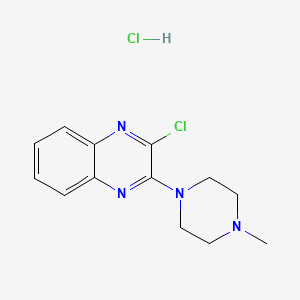

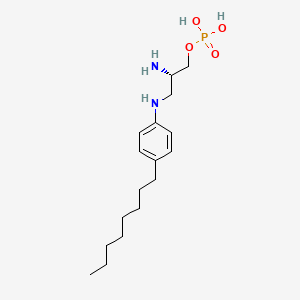

類似の化合物:

セマガセスタット: アルツハイマー病の治療薬として研究されましたが、副作用のため臨床試験で失敗した別のガンマセクレターゼ阻害剤。

ベガセスタット: 類似の特性を持つガンマセクレターゼ阻害剤ですが、選択性プロファイルが異なります。

アバガセスタット: 同じクラスの別の化合物であり、異なる薬物動態的および薬力学的特性を持っています。

This compoundの独自性: this compoundは、ガンマセクレターゼを選択的に阻害するという独自性があり、これにより、ノッチシグナル伝達を維持しながら、アミロイドβ生成を抑制できます。この選択性は、多様性とキラリティを重視した合成戦略によって達成されます。 さらに、this compoundのナノ懸濁液製剤は、経口バイオアベイラビリティを大幅に向上させ、食事摂取による変動を軽減します .

類似化合物との比較

Semagacestat: Another gamma secretase inhibitor that was investigated for Alzheimer’s disease but failed in clinical trials due to adverse effects.

Begacestat: A gamma secretase inhibitor with similar properties but different selectivity profiles.

Avagacestat: Another compound in the same class, with distinct pharmacokinetic and pharmacodynamic properties.

Uniqueness of ELND006: this compound is unique in its selective inhibition of gamma secretase, which allows it to reduce amyloid-beta production while sparing Notch signaling. This selectivity is achieved through a synthetic strategy that emphasizes diversity and chirality. Additionally, the nanosuspension formulation of this compound significantly improves its oral bioavailability and reduces variability due to food intake .

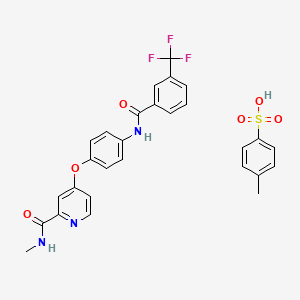

特性

CAS番号 |

959997-22-9 |

|---|---|

分子式 |

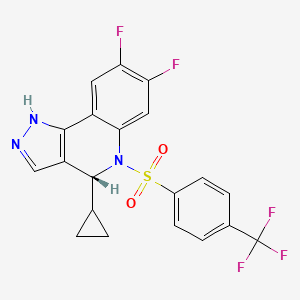

C20H14F5N3O2S |

分子量 |

455.4 g/mol |

IUPAC名 |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

InChIキー |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

異性体SMILES |

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

正規SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

同義語 |

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)